DHODH Enzymatic Inhibition: Target Compound vs. Structure-Disclosed Patent Comparators
In a standardized 96-well enzymatic inhibition assay optimized for high throughput, methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (US20240034730, Compound 36) displayed an IC50 of 70 nM against human recombinant DHODH [1]. Within the same patent application and identical assay format, comparator compounds from the same chemical series demonstrated a range of potencies: Compound 40 exhibited an IC50 of 1.48 nM, Compound 43 showed an IC50 of 2.5 nM, and Compound 2 exhibited an IC50 of 4.30 nM [2] [3] [4]. The 47-fold potency gap between Compound 36 (70 nM) and the most potent analog (Compound 40, 1.48 nM) establishes that the o-tolyl ureido substitution pattern produces a distinct, moderate-affinity DHODH interaction that may be advantageous in contexts where partial target engagement or a reduced residence time is mechanistically desirable, such as in immunomodulation where complete DHODH blockade can lead to immunosuppressive toxicity.
| Evidence Dimension | DHODH enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (US20240034730, Compound 36) |
| Comparator Or Baseline | Compound 40: IC50 = 1.48 nM; Compound 43: IC50 = 2.5 nM; Compound 2: IC50 = 4.30 nM (all from US20240034730, same assay) |
| Quantified Difference | 47-fold less potent than Compound 40 (70 nM vs. 1.48 nM); 28-fold less potent than Compound 43; 16-fold less than Compound 2 |
| Conditions | Human recombinant DHODH enzymatic inhibition assay, 96-well plate format, high-throughput conditions (US20240034730; BindingDB entries) |
Why This Matters
This quantitative potency difference enables researchers to select Compound 36 as a moderate-affinity DHODH probe for dose-response profiling, where the o-tolyl substitution provides a graded activity distinct from the sub-nanomolar potency of optimized clinical candidates.
- [1] BindingDB. BDBM50591155 (CHEMBL5183718 | US20240034730, Compound 36). IC50: 70 nM against human DHODH. Accessed 2026. View Source
- [2] BindingDB. BDBM648845 (US20240034730, Compound 40). IC50: 1.48 nM against human DHODH. Accessed 2026. View Source
- [3] BindingDB. BDBM648848 (US20240034730, Compound 43). IC50: 2.5 nM against human DHODH. Accessed 2026. View Source
- [4] BindingDB. BDBM50281170 (CHEMBL4165923 | US20240034730, Compound 2). IC50: 4.30 nM against human DHODH. Accessed 2026. View Source
